

# Application Notes and Protocols: EGFR-IN-112 (DBPR112/Gozanertinib) In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo dosing and administration of **EGFR-IN-112**, a potent and irreversible epidermal growth factor receptor (EGFR) inhibitor. **EGFR-IN-112**, also known as DBPR112 and Gozanertinib, has demonstrated significant antitumor efficacy in preclinical models of non-small cell lung cancer (NSCLC) harboring EGFR mutations.

### **Mechanism of Action**

**EGFR-IN-112** is a furanopyrimidine-based inhibitor that covalently binds to the cysteine residue (Cys797) in the ATP-binding site of EGFR. This irreversible binding effectively blocks EGFR signaling pathways, including the downstream RAS/RAF/MEK/ERK and PI3K/AKT pathways, thereby inhibiting tumor cell proliferation and survival.[1]

## **Quantitative Data Summary**

The following tables summarize the in vitro inhibitory activity and in vivo efficacy of **EGFR-IN-112** in preclinical studies.

### Table 1: In Vitro Inhibitory Activity of EGFR-IN-112



| Target                                   | IC <sub>50</sub> (nM) | Cell Line                      | CC50 (nM) |
|------------------------------------------|-----------------------|--------------------------------|-----------|
| EGFR <sup>wt</sup>                       | 15                    | HCC827 (EGFR del<br>E746-A750) | 25        |
| EGFR <sup>L858R</sup> / <sup>T790M</sup> | 48                    | H1975 (EGFR<br>L858R/T790M)    | 620       |
| EGFR <sup>wt</sup>                       | -                     | A431 (EGFR wild-<br>type)      | 1020[2]   |

Table 2: In Vivo Efficacy of Orally Administered EGFR-

**IN-112** in NSCLC Xenograft Models

| Xenograft<br>Model | Mouse<br>Strain | Dosing<br>Regimen                 | Duration | Tumor<br>Growth<br>Inhibition<br>(TGI) | Reference |
|--------------------|-----------------|-----------------------------------|----------|----------------------------------------|-----------|
| HCC827             | Nude            | 20 mg/kg,<br>p.o., 5<br>days/week | 2 weeks  | Significant                            | [2]       |
| HCC827             | Nude            | 50 mg/kg,<br>p.o., 5<br>days/week | 2 weeks  | Significant                            | [2]       |
| H1975              | Nude            | 50 mg/kg,<br>p.o., daily          | 15 days  | 34%                                    | [2]       |

## Table 3: Pharmacokinetic Parameters of EGFR-IN-112 in Rats



| Administr<br>ation<br>Route | Dose<br>(mg/kg) | T <sub>1</sub> / <sub>2</sub><br>(hours) | CL<br>(mL/min/k<br>g) | Vss<br>(L/kg) | Oral<br>Bioavaila<br>bility<br>(F%) | Referenc<br>e |
|-----------------------------|-----------------|------------------------------------------|-----------------------|---------------|-------------------------------------|---------------|
| Intravenou<br>s (IV)        | 5               | 2.3                                      | 55.6                  | 8.6           | -                                   | [2]           |
| Oral (PO)                   | 20              | -                                        | -                     | -             | 41.5                                | [3]           |

## **Experimental Protocols**

## Protocol 1: HCC827 and H1975 Xenograft Mouse Model for Efficacy Studies

#### 1. Cell Culture:

- Culture human NSCLC cell lines HCC827 (EGFR exon 19 deletion) and H1975 (EGFR L858R/T790M) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Harvest cells during the exponential growth phase for tumor implantation.

#### 2. Animal Model:

- Use female athymic nude mice, 6-8 weeks of age.
- Allow mice to acclimatize for at least one week before the start of the experiment.

#### 3. Tumor Implantation:

- Resuspend harvested HCC827 or H1975 cells in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel (1:1 ratio).
- Subcutaneously inject 5 x 10<sup>6</sup> cells in a volume of 100-200 μL into the right flank of each mouse.



- 4. Tumor Growth Monitoring and Treatment Initiation:
- Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
- Calculate tumor volume using the formula: V = (length × width²) / 2.
- When tumors reach an average volume of 100-200 mm<sup>3</sup>, randomize mice into vehicle control and treatment groups.
- 5. Preparation and Administration of EGFR-IN-112:
- Formulation: While the specific vehicle for DBPR112 in the primary study is not detailed, a
  common vehicle for oral gavage of similar compounds is a suspension in 0.5%
  carboxymethylcellulose (CMC) in water or a solution of ethanol, Tween 80, and saline. It is
  recommended to perform formulation development to ensure stability and appropriate
  delivery.
- Dosing:
  - For the HCC827 model, administer EGFR-IN-112 orally at doses of 20 mg/kg and 50 mg/kg, once daily, for 5 consecutive days per week for 2 weeks.[2]
  - For the H1975 model, administer EGFR-IN-112 orally at a dose of 50 mg/kg, once daily, for 15 consecutive days.[2]
- Administer the vehicle solution to the control group following the same schedule.
- 6. Efficacy Evaluation:
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).
- Calculate the Tumor Growth Inhibition (TGI) as a percentage.





# Visualizations EGFR Signaling Pathway and Inhibition by EGFR-IN-112



Click to download full resolution via product page

Caption: EGFR signaling pathway and its inhibition by EGFR-IN-112.



### **Experimental Workflow for In Vivo Efficacy Study**



Click to download full resolution via product page



Caption: Experimental workflow for in vivo efficacy studies of EGFR-IN-112.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: EGFR-IN-112 (DBPR112/Gozanertinib) In Vivo Administration]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b12373287#dosing-and-administration-of-egfr-in-112-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com